
1-Benzylpiperidin-2-one
Overview
Description
1-Benzylpiperidin-2-one is an organic compound with the molecular formula C12H15NO It belongs to the class of piperidones, which are characterized by a piperidine ring bonded to a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-2-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate, followed by a series of steps including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . Another method involves the cyclization of N-benzyl-4-piperidone under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Benzylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidin-2-one involves its interaction with specific molecular targets. For instance, in the context of its potential use in Alzheimer’s disease, the compound may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition can enhance cholinergic signaling, which is beneficial in treating cognitive decline associated with Alzheimer’s disease.
Comparison with Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound with a similar mechanism of action, also used in Alzheimer’s treatment.
Uniqueness: 1-Benzylpiperidin-2-one is unique due to its specific structural features, which allow for versatile reactivity and potential modifications. Its benzyl group and piperidone core provide a foundation for synthesizing a variety of derivatives with distinct properties and applications.
Biological Activity
1-Benzylpiperidin-2-one (also known as BPP) is a compound that has garnered attention in various fields of biological research due to its significant interactions with biological systems. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring substituted with a benzyl group. Its structure allows it to interact with various biological targets, making it a versatile compound in pharmacological studies.
The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic dysfunction is a hallmark.
Interaction with Receptors
Research has shown that derivatives of this compound exhibit varying affinities for sigma receptors. For instance, certain derivatives have demonstrated high selectivity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release . The binding affinities (Ki values) for these receptors can vary significantly based on structural modifications, indicating a potential pathway for developing targeted therapies.
This compound influences various cellular processes:
- Enzyme Inhibition : It acts primarily on acetylcholinesterase, leading to altered neurotransmitter dynamics.
- Gene Expression : The compound may affect the expression of genes involved in neurotransmitter synthesis and degradation.
- Cell Signaling : By modulating acetylcholine levels, it impacts synaptic transmission and neural communication.
In Vitro Studies
A study demonstrated that specific derivatives of this compound showed significant anticholinesterase activity, with some compounds exhibiting IC50 values as low as 0.30 μM against acetylcholinesterase . This suggests a strong potential for these compounds in treating cognitive disorders.
In Vivo Studies
In vivo experiments have indicated that certain derivatives not only inhibit acetylcholinesterase but also exhibit antioxidant properties. For example, one compound was shown to decrease neurotoxicity associated with amyloid-beta peptide aggregation by regulating levels of associated proteins such as p-Tau and cleaved caspase-3 .
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives are being explored for their potential roles in:
- Neuroprotective Agents : Due to their ability to enhance cholinergic signaling.
- Antidepressants : Some studies suggest potential antidepressant-like effects through modulation of neurotransmitter systems.
- Radiotracers : The selectivity for sigma receptors makes these compounds candidates for imaging studies in neurological research .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzylpiperidin-2-one, and how do they differ in methodology?
- Answer : The synthesis typically involves multi-step organic reactions. A widely used method is the alkylation of piperidine with benzyl halides, followed by oxidation or reduction steps. For example, describes a solvent-free, Iron(III) Chloride-catalyzed direct amidation of esters, yielding 73% of this compound with validated NMR data . Another approach involves N-acylation of 3-amino-4-methylpyridine and partial reduction using sodium borohydride (NaBH₄) in methanol . Key variables include reaction time, temperature, and catalyst selection, which directly influence yield and purity.
Q. How is NMR spectroscopy employed to confirm the structural identity of this compound?
- Answer : ¹H and ¹³C NMR are critical for structural validation. For instance, ¹H NMR (CDCl₃) of this compound shows characteristic signals: δ 7.35–7.18 (m, 5H, aromatic protons), 4.53 (s, 2H, benzyl CH₂), and 1.81–1.67 (m, 4H, piperidine ring protons) . Cross-validation with literature data ensures accuracy, particularly for distinguishing regioisomers or confirming substituent positions.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Key precautions include:
- Skin/Eye Contact : Immediate flushing with water for 15 minutes; contaminated clothing removal .
- Inhalation : Move to fresh air and consult a physician .
- General Handling : Use fume hoods, avoid dust formation, and wear PPE (gloves, lab coats) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under solvent-free conditions?
- Answer : Solvent-free synthesis (e.g., Iron(III) Chloride-catalyzed amidation) requires precise control of stoichiometry and temperature. achieved 73% yield by maintaining a 1:1.2 molar ratio of ester to amine and heating at 80°C for 12 hours . Yield optimization may involve adjusting catalyst loading (e.g., 10 mol% FeCl₃) or employing microwave-assisted heating to reduce reaction time.
Q. How should contradictions in reported biological activity data for this compound derivatives be addressed?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:
- Replicating Experiments : Follow standardized protocols (e.g., OECD guidelines) .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with minor structural changes (e.g., methyl vs. trifluoromethyl groups) to isolate activity drivers .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, as seen in ’s evaluation of thiophene-containing analogs .
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound analogs?
- Answer :
- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at specific positions on the benzyl or piperidine ring to assess steric/electronic effects. highlights how trifluoromethylpyridinylthio groups enhance bioactivity in analogs .
- Computational Modeling : Use molecular docking to predict binding affinities with biological targets (e.g., acetylcholinesterase for neuroprotective studies) .
- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., using PISTACHIO or REAXYS databases) to prioritize analogs with favorable ADME properties .
Q. Data Presentation and Reproducibility
Q. What experimental details are essential for ensuring reproducibility in synthetic procedures for this compound?
- Answer : Critical parameters include:
- Reagent Purity : Specify suppliers and purity grades (e.g., ≥95% for intermediates) .
- Reaction Monitoring : Use TLC or HPLC to track progress; report Rf values or retention times.
- Workup Procedures : Detail extraction solvents (e.g., ethyl acetate), drying agents (anhydrous Na₂SO₄), and purification methods (column chromatography with silica gel) .
Q. How should researchers handle conflicting spectral data during characterization?
- Answer :
- Cross-Validation : Compare NMR/HRMS data with published spectra (e.g., PubChem or Reaxys entries) .
- Alternative Techniques : Use X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in peak assignments .
- Peer Review : Document discrepancies in supplementary materials and invite collaborative verification .
Q. Safety and Compliance
Q. What are the environmental precautions for accidental release of this compound?
- Answer :
- Containment : Avoid drainage systems; use inert absorbents (vermiculite) for solid spills .
- Decontamination : Clean surfaces with ethanol/water mixtures; dispose of waste via licensed facilities .
- Documentation : Report incidents per REACH regulations, including hazard codes (H302, H315) .
Properties
IUPAC Name |
1-benzylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEGMEBCXGDFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409117 | |
Record name | 1-benzylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-65-7 | |
Record name | 1-benzylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-2-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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